Ethyl 4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carboxylate ester group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-methylbenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the pyrrolidine ring. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with similar compounds such as:
This compound: Similar structure but different substituents.
Mthis compound: Similar structure with a methyl ester group instead of ethyl.
4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Properties
Molecular Formula |
C15H20ClNO2 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H20ClNO2/c1-4-19-15(18)13-9-17(3)8-12(13)11-6-5-10(2)7-14(11)16/h5-7,12-13H,4,8-9H2,1-3H3 |
InChI Key |
AJWQVLIOFKRXAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)C)Cl)C |
Origin of Product |
United States |
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